Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate
Description
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate is a sodium salt derivative of a Boc-protected amino acid featuring a 3-methyloxetane substituent. This compound is structurally characterized by:
- A tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes.
- A 3-methyloxetan-3-yl group, a strained oxygen-containing heterocycle known to improve metabolic stability and solubility in drug-like molecules.
- A propanoate backbone with a sodium counterion, increasing hydrophilicity compared to its ester or free acid analogs.
The oxetane ring likely contributes to enhanced pharmacokinetic properties, such as reduced cytochrome P450-mediated metabolism, a feature leveraged in medicinal chemistry .
Properties
Molecular Formula |
C12H20NNaO5 |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
sodium;3-(3-methyloxetan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H21NO5.Na/c1-11(2,3)18-10(16)13-8(9(14)15)5-12(4)6-17-7-12;/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15);/q;+1/p-1 |
InChI Key |
FKCFFAIIMHGYPV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(COC1)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate typically involves multiple steps. One common approach is to start with the appropriate amino acid precursor, which is then protected with a tert-butoxycarbonyl (Boc) group. The methyloxetane ring is introduced through a series of reactions that may involve epoxidation and ring-opening steps. The final product is obtained by neutralizing the intermediate with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The methyloxetane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce the free amine form of the compound.
Scientific Research Applications
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological molecules. The methyloxetane ring may also play a role in binding to specific sites on target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, focusing on substituent effects, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of Sodium 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate and Analogs
Substituent Effects on Reactivity and Stability
- Oxetane vs. Diazirine : The 3-methyloxetane group in the target compound provides steric shielding and polarity, improving solubility and metabolic stability compared to the photoreactive diazirine group in the diazirinyl analog, which is prone to UV-induced crosslinking .
- Aromatic vs.
Physicochemical and Spectral Properties
- NMR and IR Profiles : The benzyloxy-carbonyl analog () shows characteristic Boc group signals at δ 1.39 ppm (<sup>1</sup>H NMR) and carbonyl stretches at 1721 cm<sup>-1</sup> (IR), consistent with the target compound’s expected spectral features .
- Solubility : The sodium salt form of the target compound likely surpasses the solubility of tert-butyl esters (e.g., , row 2) due to ionic character, a critical factor in formulation .
Research Implications and Gaps
- The oxetane-containing compound’s metabolic stability warrants further comparative in vitro studies against diazirinyl or pyrrolidinone analogs .
- Synthesis optimization for the sodium salt is needed, as current evidence lacks procedural details.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
